(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.
Synthesis Analysis
This involves looking at how the compound can be synthesized from available starting materials. It may involve multiple steps, each with its own reagents and conditions.Molecular Structure Analysis
This involves analyzing the structure of the compound in terms of bond lengths, bond angles, and torsional angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be measured, such as UV/Vis, IR, and NMR spectra.Scientific Research Applications
Synthesis and Biological Activity
Novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed activity against a range of pathogenic bacteria and yeast, with some exhibiting comparable activity to standard antibiotics and antifungal drugs (Altundas et al., 2010). Additionally, the electrophilic intramolecular cyclization of certain derivatives has led to the creation of complex molecules with potential biological applications (Danilyuk et al., 2016).
Crystal Structure Analysis
The crystal structure of related compounds has been determined, providing insights into their molecular conformation and stabilization mechanisms through hydrogen bonding and π-π stacking interactions. Such structural information is crucial for understanding the reactivity and potential applications of these compounds in materials science and pharmaceuticals (Kumar et al., 2016).
Material Science Applications
Thiophene derivatives are of significant interest in material science due to their electronic properties. They are utilized in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting their versatility and importance in advancing technology (Nagaraju et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Some derivatives have been synthesized and screened for anti-inflammatory, analgesic, and antimicrobial activities, showing promising results in these areas. Such studies contribute to the development of new therapeutic agents (Ashalatha et al., 2009).
Enaminone Complexes
The synthesis of enaminones derived from thiophene and their metal chelates has been explored. These compounds have been tested for bioactivity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Jeragh & Elassar, 2015).
Safety And Hazards
This involves looking at the compound’s Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal. It also includes understanding the compound’s toxicity, flammability, and reactivity.
Future Directions
This involves predicting or proposing future research directions. For example, if the compound has interesting biological activity, future work could involve studying its mode of action or developing analogs with improved activity.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound like “(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide”, you may need to conduct original research or contact experts in the field.
properties
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFZTRKKHBCTN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |
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